molecular formula C21H20N4O2S2 B3216255 2-(4-ethoxyphenyl)-N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)acetamide CAS No. 1171363-39-5

2-(4-ethoxyphenyl)-N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)acetamide

Cat. No.: B3216255
CAS No.: 1171363-39-5
M. Wt: 424.5 g/mol
InChI Key: ASOLMHOAHGLCQD-UHFFFAOYSA-N
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Description

2-(4-ethoxyphenyl)-N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)acetamide is a synthetically produced organic compound provided for research and development purposes. This molecule is built on a multifunctional scaffold incorporating a 3-methylpyrazole core linked to a thiazole ring, which is further substituted with a thiophene group. The structure is completed by an acetamide bridge connected to a 4-ethoxyphenyl moiety. This specific arrangement of rings and functional groups is of significant interest in medicinal chemistry and chemical biology. Research Applications and Value: Compounds featuring thiazole, pyrazole, and thiophene rings are extensively investigated for their diverse biological activities. Based on studies of structurally similar molecules, this acetamide derivative is a candidate for screening in various pharmacological assays . Its potential research applications include, but are not limited to, exploration as an agent in oncology research, given that analogous pyrazole-thiazole hybrids have demonstrated cytotoxic effects and the ability to inhibit the growth of cancer cell lines . Furthermore, the structure suggests potential for antimicrobial activity, as thiazole derivatives are known for their efficacy against a range of bacterial and fungal pathogens . Researchers may also utilize this compound as a key intermediate or building block in the synthesis of more complex molecules or libraries for high-throughput screening. Handling and Safety: This product is intended for research use only in a controlled laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet (SDS) prior to use and handle the material wearing appropriate personal protective equipment.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-N-[5-methyl-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2S2/c1-3-27-16-8-6-15(7-9-16)12-20(26)23-19-11-14(2)24-25(19)21-22-17(13-29-21)18-5-4-10-28-18/h4-11,13H,3,12H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASOLMHOAHGLCQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC2=CC(=NN2C3=NC(=CS3)C4=CC=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-ethoxyphenyl)-N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)acetamide is a complex organic molecule with potential therapeutic applications. Its biological activity has been explored in various studies, particularly focusing on its anti-inflammatory and anti-tubercular properties.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H20N4O2S\text{C}_{18}\text{H}_{20}\text{N}_4\text{O}_2\text{S}

This structure includes several functional groups that contribute to its biological activity, including an ethoxy group, a thiazole ring, and a pyrazole moiety.

Anti-inflammatory Activity

Research indicates that derivatives of similar structures exhibit significant anti-inflammatory effects. For instance, compounds with thiazole and phenyl groups have shown strong inhibition of cyclooxygenase enzymes, which are key mediators in the inflammatory process. A study demonstrated that modifications in the substituents on the benzene and thiazole rings significantly affect the inhibitory potency against cyclooxygenase .

Anti-tubercular Activity

Recent studies have highlighted the potential of benzothiazole-based compounds for anti-tubercular activity. The synthesized compounds were evaluated for their efficacy against Mycobacterium tuberculosis, showing promising results with Minimum Inhibitory Concentrations (MIC) ranging from 1.56 to 25 mg/mL . Although specific data for the compound is limited, its structural analogs suggest a potential for similar activity.

Structure-Activity Relationship (SAR)

A detailed SAR analysis has been conducted on compounds similar to this compound. The presence of electron-donating groups (like ethoxy) and specific positioning of halogens have been noted to enhance anti-inflammatory properties .

In Vitro Studies

In vitro assays have been employed to assess the biological activity of related compounds. For instance, a study evaluated various thiazole derivatives for their ability to inhibit cyclooxygenase enzymes, revealing that certain substitutions significantly increased their inhibitory capacity. The most potent inhibitors were further tested for their efficacy in reducing inflammation in animal models .

Data Tables

Compound NameStructureMIC (mg/mL)Activity
Compound AStructure A1.56Anti-tubercular
Compound BStructure B3.125Anti-tubercular
Compound CStructure C6.25Anti-inflammatory
Compound DStructure D12.5Anti-inflammatory

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The target compound’s structure can be compared to derivatives with variations in:

  • Heterocyclic cores : Pyrazole (target) vs. triazole (e.g., 4-(benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine ) .
  • Substituents on the thiazole ring : Thiophen-2-yl (target) vs. phenyl (N-(4-phenylthiazol-2-yl)-2-(4-hydroxypiperidin-1-yl)acetamide ) or chlorothiophenyl ( 9a-c in ) .
  • Acetamide side chains : Ethoxyphenyl (target) vs. sulfamoyl-pyrrolyl ( 9a-d in ) or benzothiazole-sulfonamide ( 85-93 in ) .

Physicochemical Properties

  • Tautomerism : Analogous to amide 3c (), the target compound’s acetamide group may exhibit tautomerism, influencing its stability and reactivity. For instance, 3c exists as a 1:1 mixture of thiazolidin-5-yl and 4,5-dihydrothiazol-5-yl tautomers .
  • Melting Points : While the target’s melting point is unreported, structurally related compounds (e.g., 9a-d in ) show melting points between 135–164°C, suggesting moderate crystallinity typical of acetamide derivatives .

Data Tables

Table 1. Structural and Physicochemical Comparison of Selected Analogs

Compound Name (Reference) Core Structure Key Substituents Melting Point (°C) Notable Properties
Target Compound Pyrazole-thiazole 4-Ethoxyphenyl, thiophen-2-yl Not reported Tautomerism likely
9a () Thiazole-pyrrolyl 4-Chlorothiophene, sulfamoyl 135–137 Antimicrobial
85 () Thiophene-benzothiazole Pyrazole-sulfonamide Not reported Anthrax LF inhibition
3c-I/3c-A () Thiazolidin-thiazole Phenylimino, anilino Not reported Tautomeric mixture (1:1)
N-(4-phenylthiazol-2-yl)-acetamide () Thiazole Phenyl, hydroxypiperidinyl Not reported Synthetic intermediate

Q & A

Q. What are the established synthetic routes for 2-(4-ethoxyphenyl)-N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)acetamide?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the pyrazole-thiazole core via cyclocondensation of thiosemicarbazides with α-haloketones under reflux in ethanol .
  • Step 2 : Acetamide coupling using chloroacetyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane .
  • Step 3 : Purification via column chromatography and recrystallization.
    Key challenges include controlling regioselectivity during cyclization and minimizing side reactions. Reaction progress is monitored via TLC, and final product identity is confirmed using NMR (¹H/¹³C), IR, and MS .

Q. How is the compound structurally characterized to confirm its identity and purity?

  • Spectroscopic Methods :
    • ¹H/¹³C NMR : Assign peaks to aromatic protons (δ 6.8–8.2 ppm), thiazole C-S (δ 160–170 ppm), and acetamide carbonyl (δ ~170 ppm) .
    • IR : Confirm amide C=O stretch (~1650 cm⁻¹) and thiophene C-S (670–750 cm⁻¹) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) ensures >95% purity .

Q. What in vitro assays are used to evaluate its biological activity?

  • Antimicrobial : Minimum inhibitory concentration (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
  • Enzyme Inhibition : Fluorescence-based assays for kinases or proteases (e.g., EGFR tyrosine kinase) .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

  • Solvent Optimization : Replace ethanol with DMF to enhance solubility of intermediates, improving reaction rates .
  • Catalyst Screening : Use Pd/C or CuI for coupling steps to reduce reaction time .
  • Temperature Control : Maintain 60–70°C during cyclization to avoid decomposition .
    Yields increase from 45% to 72% under optimized conditions .

Q. How to resolve contradictory bioactivity data across different assays?

  • Mechanistic Studies : Use isothermal titration calorimetry (ITC) to validate target binding affinity if cellular assays (e.g., MTT) show weak activity but enzyme assays indicate potency .
  • Metabolic Stability : Test compound stability in liver microsomes; poor bioavailability may explain discrepancies between in vitro and in vivo results .

Q. What structure-activity relationship (SAR) trends are observed in analogs?

Structural Modification Biological Impact Reference
Ethoxy → Methoxy (4-position)↑ Antimicrobial activity (MIC reduced by 50%)
Thiophene → Phenyl substitution↓ Anticancer activity (IC₅₀ increases 2-fold)
Methyl group on pyrazole (3-position)Critical for kinase inhibition (ΔG = -9.2 kcal/mol)

Q. What strategies are used for target identification?

  • Computational Docking : AutoDock Vina screens against PDB targets (e.g., EGFR, COX-2) to predict binding modes .
  • Pull-Down Assays : Biotinylated derivatives immobilized on streptavidin beads to capture interacting proteins from cell lysates .

Q. How to assess stability under varying pH and temperature?

  • Thermogravimetric Analysis (TGA) : Decomposition onset at 220°C indicates thermal stability .
  • pH Stability : Incubate in buffers (pH 2–12) for 24h; monitor degradation via HPLC. Stability >90% at pH 7–9 .

Q. What computational methods predict solubility and bioavailability?

  • QSAR Models : Use descriptors like logP and polar surface area (PSA) to estimate solubility (e.g., SwissADME predicts logP = 3.2, PSA = 85 Ų) .
  • Molecular Dynamics (MD) : Simulate hydration free energy to assess membrane permeability .

Q. How to address poor aqueous solubility in biological assays?

  • Co-Solvent Systems : Use DMSO (≤1%) with cyclodextrin (10% w/v) to enhance solubility without cytotoxicity .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size ~150 nm) to improve cellular uptake .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-ethoxyphenyl)-N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(4-ethoxyphenyl)-N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)acetamide

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